molecular formula C33H39N5O6 B607520 Fmoc-Val-Cit-PAB CAS No. 159858-22-7

Fmoc-Val-Cit-PAB

Cat. No. B607520
M. Wt: 601.704
InChI Key: DALMAZHDNFCDRP-VMPREFPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Val-Cit-PAB, also known as (9H-fluoren-9-yl)methyl N-[(2S)-1-[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate, is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . It has a molecular formula of C33H39N5O6 and a molecular weight of 601.7 g/mol .


Synthesis Analysis

The synthetic method of Fmoc-Val-Cit-PAB involves adding EEDQ to a mixture of Fmoc-Val-Cit-OH and PABOH in DCM and MeOH, stirring at room temperature for 14 hours. The solution is then purified to obtain Fmoc-Val-Cit-PAB as a white solid .


Molecular Structure Analysis

The IUPAC name of Fmoc-Val-Cit-PAB is 9H-fluoren-9-ylmethyl N-[(2S)-1-[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate . The InChI and SMILES strings provide a detailed description of the molecule’s structure .


Chemical Reactions Analysis

Fmoc-Val-Cit-PAB is a commonly used bridge for a degradable antibody-conjugated drug (ADC). The Fmoc group can protect the peptide chain’s amino and carboxyl groups, preventing unnecessary reactions during synthesis and ensuring only the target location reacts .


Physical And Chemical Properties Analysis

Fmoc-Val-Cit-PAB has a molecular weight of 601.7 g/mol and a molecular formula of C33H39N5O6 . It has 7 hydrogen bond donors, 9 hydrogen bond acceptors, and 13 rotatable bonds .

Scientific Research Applications

  • Gene Delivery : Fmoc self-assembling peptide (SAP) hydrogels, which include Fmoc-Val-Cit-PAB, have been demonstrated as effective vehicles for localized viral vector gene delivery. These hydrogels can enable targeted delivery of growth factors and proteins to specific injury sites, useful in treating brain and spinal cord injuries and autoimmune diseases (Rodríguez et al., 2016).

  • Analytical Chemistry : Fmoc-Val-Cit-PAB has been used in the derivatization and fluorescence detection of amino acids and peptides. This approach improves the detection of these compounds in analytical chemistry applications, such as in high-performance liquid chromatography (HPLC) (Shangguan et al., 2001).

  • Nanotechnology : The compound has been involved in the study of nanoassembly formation and gelation, where its self-assembly into nanoassemblies was examined. These materials have potential applications in drug delivery and the development of tissue engineering scaffolds (Romanelli et al., 2015).

  • Biomedical Applications : Fmoc-modified amino acids and short peptides, including Fmoc-Val-Cit-PAB, show potential in cell cultivation, bio-templating, drug delivery, and therapeutic applications due to their self-assembly features (Tao et al., 2016).

  • Surfactant Properties : The sodium salts of amino acids with Fmoc groups, such as Fmoc-Val-Cit-PAB, exhibit surfactant properties, which could be useful in various industrial and pharmaceutical applications (Vijay & Polavarapu, 2012).

  • 3D Cell Culture : Fmoc-dipeptides, which can include Fmoc-Val-Cit-PAB, have been studied for use in 3D culture of various cells, highlighting their potential in regenerative medicine and tissue engineering (Najafi et al., 2020).

Safety And Hazards

Fmoc-Val-Cit-PAB is toxic and contains a pharmaceutically active ingredient. It can cause moderate to severe irritation to the skin and eyes. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The selection of linkers and payloads plays a crucial role in determining the therapeutic indices of ADCs. The sequences are often sensitive to cleavage by extracellular enzymes, which leads to systemic release of the cytotoxic payload . This action reduces the therapeutic index by causing off-target toxicities that can be dose-limiting . Therefore, the development of a tandem-cleavage linker strategy, where two sequential enzymatic cleavage events mediate payload release, is being explored .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALMAZHDNFCDRP-VMPREFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001109558
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001109558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

601.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Val-Cit-PAB

CAS RN

159858-22-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159858-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001109558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
16
Citations
AB Smith - 2020 - baylor-ir.tdl.org
The discovery and development of small-molecule anticancer agents that are both highly efficacious and selectively targeted remains a formidable goal and challenge. Conventional …
Number of citations: 0 baylor-ir.tdl.org
S Cazzamalli, E Figueras, L Pethő, A Borbély… - ACS …, 2018 - ACS Publications
… (38) The cleavable linker 4 was prepared starting from Fmoc-Val-Cit-PAB; the Fmoc group was removed and a triethylene glycol spacer containing a maleimide moiety was coupled to …
Number of citations: 27 pubs.acs.org
RP Lyon, JR Setter, TD Bovee, SO Doronina… - Nature …, 2014 - nature.com
Many antibody-drug conjugates (ADCs) are unstable in vivo because they are formed from maleimide-containing components conjugated to reactive thiols. These thiosuccinimide …
Number of citations: 419 www.nature.com
S Schuster, É Juhász, G Halmos, I Neundorf… - International Journal of …, 2022 - mdpi.com
The human gonadotropin releasing hormone (GnRH-I) and its sea lamprey analogue GnRH-III specifically bind to GnRH receptors on cancer cells and can be used as targeting …
Number of citations: 4 www.mdpi.com
Y Mao, D Wei, F Fu, H Wang, Z Sun, Z Huang… - European Journal of …, 2023 - Elsevier
… The linker-drug was prepared as the following procedure: after conjugation of MMAE with Fmoc-Val-Cit-PAB-PNP, according to the reported procedure [29,30], the Fmoc of compound 1 …
Number of citations: 4 www.sciencedirect.com
PF Chiu, CK Chang, PS Huang, YY Lin… - Journal of Medicinal …, 2023 - ACS Publications
… For the synthesis of conjugates 9 and 10, Fmoc-Val–Cit–PAB-OH 14 was used as the starting material, which could be prepared based on the method disclosed by Liang et al. and …
Number of citations: 3 pubs.acs.org
J Bargh - 2021 - repository.cam.ac.uk
… However, reaction of Fmoc-Val-Cit-PAB-OH with isocyanate-21 afforded a complex mixture. An alternative route was then employed, by Fmoc deprotection, amide coupling and final …
Number of citations: 1 www.repository.cam.ac.uk
I Cheng-Sánchez, F Moya-Utrera, C Porras-Alcalá… - Marine Drugs, 2022 - mdpi.com
… The connection of eribulin (84) and the linker was based on the nucleophilic attack of the primary amine at carbon-35 in eribulin to the carbonate group contained in Fmoc-Val-Cit-PAB-…
Number of citations: 7 www.mdpi.com
F Tang, LX Wang, W Huang - Nature protocols, 2017 - nature.com
Glycoengineered therapeutic antibodies and glycosite-specific antibody–drug conjugates (gsADCs) have generated great interest among researchers because of their therapeutic …
Number of citations: 94 www.nature.com
KC Winefield - 2023 - ourarchive.otago.ac.nz
The ability to generate long-lasting antibodies that target small molecule haptens has far-reaching implications in the ongoing development of effective immunotherapies. In general, …
Number of citations: 0 ourarchive.otago.ac.nz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.